molecular formula C15H13Cl2NO2 B11063576 3-chloro-N-[2-(2-chlorophenoxy)ethyl]benzamide

3-chloro-N-[2-(2-chlorophenoxy)ethyl]benzamide

Cat. No.: B11063576
M. Wt: 310.2 g/mol
InChI Key: UCWLFDBKUFIAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-[2-(2-chlorophenoxy)ethyl]benzamide is an organic compound with the molecular formula C15H13Cl2NO2 It is a benzamide derivative that contains both chloro and phenoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(2-chlorophenoxy)ethyl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-(2-chlorophenoxy)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(2-chlorophenoxy)ethyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by other nucleophiles.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines and other reduced derivatives.

Scientific Research Applications

3-chloro-N-[2-(2-chlorophenoxy)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(2-chlorophenoxy)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The phenoxy and chloro groups play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2,2,2-trichloro-1-(2-chlorophenoxy)ethyl)benzamide
  • 3-chloro-N-(2,2,2-trichloro-1-(phenylthio)ethyl)benzamide
  • 3-chloro-N-(2,2,2-trichloro-1-(2-methoxyanilino)ethyl)benzamide

Uniqueness

3-chloro-N-[2-(2-chlorophenoxy)ethyl]benzamide is unique due to its specific combination of chloro and phenoxy groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C15H13Cl2NO2

Molecular Weight

310.2 g/mol

IUPAC Name

3-chloro-N-[2-(2-chlorophenoxy)ethyl]benzamide

InChI

InChI=1S/C15H13Cl2NO2/c16-12-5-3-4-11(10-12)15(19)18-8-9-20-14-7-2-1-6-13(14)17/h1-7,10H,8-9H2,(H,18,19)

InChI Key

UCWLFDBKUFIAGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCCNC(=O)C2=CC(=CC=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.